(2,5-dibromopyridin-4-yl)methanamine
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Overview
Description
(2,5-Dibromopyridin-4-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions of the pyridine ring and a methanamine group at the 4th position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dibromopyridin-4-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 4-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromopyridin-4-yl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
PhI(OAc)2 and TEMPO: Used for oxidation reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Aldehydes and Ketones: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
(2,5-Dibromopyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-dibromopyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the methanamine group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but with bromine atoms at the 2nd and 6th positions.
(2,5-Dibromopyrimidine): Contains a pyrimidine ring instead of a pyridine ring.
(2,4-Dibromopyridine): Bromine atoms at the 2nd and 4th positions.
Uniqueness
(2,5-Dibromopyridin-4-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
1823356-88-2 |
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Molecular Formula |
C6H6Br2N2 |
Molecular Weight |
265.9 |
Purity |
0 |
Origin of Product |
United States |
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